molecular formula C14H16F3NO3S B2825933 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1448122-42-6

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Cat. No.: B2825933
CAS No.: 1448122-42-6
M. Wt: 335.34
InChI Key: UKAFBSFHEGEERQ-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a synthetic benzamide derivative intended for research and development applications in medicinal chemistry and pharmacology. This compound features a benzamide core, a structural motif commonly found in molecules with diverse biological activities . Its molecular structure incorporates a 4-trifluoromethoxy substituent and a 3-methoxythiolane group, which may influence its physicochemical properties and interaction with biological systems. Compounds within this class are frequently investigated for their potential as modulators of various enzymatic and receptor targets . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis or as a reference standard in analytical studies. This product is strictly for non-human research applications in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should adhere to all appropriate safety protocols and regulations.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c1-20-13(6-7-22-9-13)8-18-12(19)10-2-4-11(5-3-10)21-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFBSFHEGEERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares key structural motifs with several benzamide derivatives reported in the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Reported Use/Activity
N-[(3-Methoxythiolan-3-yl)Methyl]-4-(Trifluoromethoxy)Benzamide (Target) 3-Methoxythiolan-3-ylmethyl, 4-trifluoromethoxy Not explicitly given Not available Hypothesized agrochemical/pharmaceutical
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Bipyrimidinylamino, pyrrolidinylmethyl, trifluoromethyl C30H31F3N8O 612.62 g/mol Kinase inhibition (inferred from structure)
N-(4-Methyl-3-{[3-(pyrimidin-4-yl)pyridin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide Pyrimidinylpyridinylamino, trifluoromethyl C24H19F3N4O 452.43 g/mol Potential kinase or receptor modulator
3-Methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide Methoxybenzoyl, benzofuran, methoxy C24H19NO5 401.42 g/mol Synthetic intermediate or bioactive agent
N-4-Fluorophenyl-3-(trifluoromethyl)benzamide 4-Fluorophenyl, trifluoromethyl C14H9F4NO 299.23 g/mol Biochemical reagent

Key Observations :

  • Trifluoromethyl/Methoxy Groups : The target compound’s trifluoromethoxy group enhances lipophilicity and metabolic resistance, similar to trifluoromethyl substituents in compounds like and . The methoxythiolan group may improve solubility compared to purely aromatic analogs .
  • Agrochemical Relevance : The trifluoromethoxy group is common in pesticides (e.g., flutolanil, a benzamide fungicide in ), hinting at possible agrochemical applications for the target compound.

Physicochemical and Spectral Properties

  • Solubility: The 3-methoxythiolan group in the target compound likely enhances aqueous solubility compared to non-polar analogs like , which lacks heterocyclic or polar substituents .
  • Spectral Data : While NMR or MS data for the target are absent, analogs such as 3d (a trifluoromethylbenzamide-thiadiazole hybrid in ) show characteristic ¹H NMR peaks at δ 7.44–8.09 ppm for aromatic protons and δ 13.34 ppm for NH groups, suggesting similar patterns for the target compound.

Research Findings and Hypotheses

  • Biological Activity : The trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets, as observed in pesticides like flutolanil .
  • Thermodynamic Stability : Computational studies (e.g., B3LYP/HF methods in ) on similar triazole/benzamide hybrids suggest that electron-withdrawing groups (e.g., trifluoromethoxy) stabilize the molecule via resonance and inductive effects.

Q & A

Q. Table 1: Representative Synthesis Data

ParameterCondition/ResultSource
Yield89%
Reaction Temperature0°C → RT (5 hours)
Key Reagentp-Trifluoromethyl benzoyl chloride

Advanced: How can structural modifications enhance the compound’s bioactivity while retaining metabolic stability?

Answer:

  • Trifluoromethoxy Group : Retain this group for electron-withdrawing effects, which improve binding affinity to hydrophobic enzyme pockets .
  • Thiolane Ring Modifications : Introduce substituents (e.g., methyl groups) to the thiolane ring to modulate steric effects and metabolic stability .
  • Methodology :
    • Use computational docking (e.g., Glide XP scoring) to predict interactions with targets like kinases or GPCRs .
    • Validate with in vitro assays (e.g., IC50 measurements) to confirm potency shifts .

Q. Example Modification Pathway

Synthesize analogs via nucleophilic substitution at the thiolane sulfur.

Assess logP and solubility to balance bioavailability .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames testing revealed low but non-zero mutagenic potential) and decomposition risks (thermal instability above 70°C) .
  • PPE : Use nitrile gloves, fume hoods, and eye protection due to volatile solvents (CH₂Cl₂) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous waste disposal .

Advanced: How to resolve contradictions in reported mutagenicity data?

Answer:

  • Comparative Testing : Re-evaluate mutagenicity using Ames II assays under standardized conditions (e.g., ±S9 metabolic activation) .
  • Control Benchmarking : Compare results to known mutagens (e.g., benzyl chloride) and non-mutagens to contextualize risk .
  • Structural Analysis : Correlate mutagenicity with specific substituents (e.g., anomeric amides vs. trifluoromethoxy groups) .

Q. Table 2: Mutagenicity Comparison

CompoundAmes Test Result (Rev/mg)Source
N-[(3-MethoxyThiolan-3-yl)Methyl]-...0.8 (equiv. to benzyl chloride)
Anomeric Amide Derivative A2.5

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the thiolane and benzamide moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and trifluoromethoxy (C-O-CF₃, ~1250 cm⁻¹) stretches .

Advanced: How to design in vivo studies to evaluate pharmacokinetic (PK) properties?

Answer:

  • Dosing Strategy : Administer orally (5–50 mg/kg) and intravenously (1–10 mg/kg) in rodent models to calculate bioavailability (F%) .
  • Analytical Method : Use LC-MS/MS to quantify plasma concentrations and assess half-life (t₁/₂) .
  • Metabolite ID : Perform hepatic microsome incubations to identify phase I/II metabolites (e.g., oxidative defluorination) .

Basic: What solvents and catalysts are compatible with its reactivity?

Answer:

  • Polar Solvents : Dichloromethane (CH₂Cl₂) for acylation steps; acetonitrile for SN2 reactions .
  • Catalysts : Avoid strong acids (risk of thiolane ring opening); use mild bases (K₂CO₃) for deprotonation .

Advanced: How can computational modeling guide target identification?

Answer:

  • Molecular Docking : Use Glide XP to simulate binding to targets (e.g., COX-2, EGFR) with hydrophobic enclosure scoring .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore Mapping : Align with known inhibitors to identify critical interaction points (e.g., hydrogen bonds with catalytic lysine) .

Basic: What storage conditions prevent decomposition?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation .
  • Atmosphere : Use argon-filled containers to minimize oxidation .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Answer:

  • Library Synthesis : Prepare analogs with variations in the thiolane (e.g., S→O substitution) and benzamide (e.g., para-substituents) .
  • Data Correlation : Plot IC50 vs. logP or steric parameters (e.g., Taft Es) to identify trends .
  • Crystallography : Solve co-crystal structures with targets (e.g., PDB: 5EL) to validate docking poses .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • Methodological focus ensures actionable insights for experimental design.

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